2-(4-Aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride

β-D-Mannosidase Lysosomal Storage Disorders Enzyme Inhibition

2-(4-Aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride, formally designated 4-Aminophenyl β-D-thiomannopyranoside hydrochloride (CAS 210049-19-7), is a synthetic aryl thioglycoside composed of a D-mannopyranosyl unit linked via a thioether bond to a para-aminophenyl aglycone. Its molecular formula is C₁₂H₁₈ClNO₅S with a molecular weight of 323.79 g/mol.

Molecular Formula C12H18ClNO5S
Molecular Weight 323.79 g/mol
Cat. No. B12074890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
Molecular FormulaC12H18ClNO5S
Molecular Weight323.79 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl
InChIInChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H
InChIKeyHKAFWLFFBCRHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride (CAS 210049-19-7): Chemical Identity and Procurement Baseline


2-(4-Aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride, formally designated 4-Aminophenyl β-D-thiomannopyranoside hydrochloride (CAS 210049-19-7), is a synthetic aryl thioglycoside composed of a D-mannopyranosyl unit linked via a thioether bond to a para-aminophenyl aglycone [1]. Its molecular formula is C₁₂H₁₈ClNO₅S with a molecular weight of 323.79 g/mol [1]. Unlike common chromogenic substrates that rely on a nitro group for detection, the free aromatic amine serves as a specific functional handle for covalent immobilization, diazotization chemistry, or further conjugation, enabling applications that are fundamentally inaccessible to 4-nitrophenyl analogs .

Why 4-Aminophenyl Thioglycosides Cannot Be Interchanged Across Sugar Configurations or Aglycone Chemistries


The biological recognition of thioglycosides is dictated by the stereochemistry of the sugar head group and the electronic nature of the aglycone; therefore, substituting the D-mannose scaffold with D-glucose or D-galactose fundamentally alters enzyme specificity. For example, 4-aminophenyl β-D-thiomannopyranoside is a documented inhibitor of lysosomal β-D-mannosidase [1], whereas the corresponding gluco analog (4-aminophenyl 1-thio-β-D-glucopyranoside) is processed by β-glucosidases with approximately 1000-fold lower catalytic turnover (k_cat) compared to its oxygen counterpart [2]. Furthermore, replacing the 4-aminophenyl aglycone with 4-nitrophenyl produces a chromogenic substrate suitable for spectrophotometric detection but eliminates the amine handle required for affinity chromatography immobilization—two mutually exclusive functional roles. These divergent recognition and functional properties mean that no single 4-aminophenyl thioglycoside can serve as a universal surrogate; procurement must be matched to the specific enzyme system and intended downstream application.

Quantitative Differentiation of 4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride Against Key Analogs


Mannose-Specific β-D-Mannosidase Inhibition Versus Inactive Gluco and Galacto Analogs

4-Aminophenyl β-D-thiomannopyranoside inhibits goat kidney lysosomal β-D-mannosidase (EC 3.2.1.25), whereas the corresponding gluco and galacto analogs are not recognized by this enzyme due to epimeric differences at the C-2 and C-4 positions of the pyranose ring [1]. This mannose-specific inhibition directly enables the compound's proposed use as an immobilized affinity ligand for selective β-D-mannosidase purification [1].

β-D-Mannosidase Lysosomal Storage Disorders Enzyme Inhibition

Enhanced Hydrolytic Stability of the S-Glycosidic Bond: ~1000-Fold Reduction in Enzymatic Turnover Versus O-Glycosides

Compounds bearing an S-glycosidic bond (thioglycosides) exhibit markedly enhanced resistance to enzymatic hydrolysis compared to their O-glycoside counterparts. For sweet almond β-glucosidase, the k_cat for thioglycoside substrates is approximately 1000-fold lower than for the corresponding O-glycosides, while K_m values remain comparable [1]. This class-level property applies directly to 4-aminophenyl β-D-thiomannopyranoside hydrochloride, which possesses a thioether linkage between the mannose anomeric carbon and the aglycone sulfur, imparting prolonged integrity in biological assay media where O-glycosidic substrates (e.g., 4-nitrophenyl β-D-mannopyranoside) undergo rapid enzyme-catalyzed or acid-catalyzed cleavage . Additionally, thiomannoside-based FimH inhibitors demonstrated improved metabolic stability and plasma exposure upon oral dosing in murine models compared to O-mannoside analogs [2].

Glycosidase Resistance Thioglycoside Stability Metabolic Stability

Free Amine Handle Enables Covalent Immobilization for Affinity Chromatography Versus Detection-Only Nitro Analogs

The para-amino group of 4-aminophenyl β-D-thiomannopyranoside hydrochloride provides a nucleophilic site for covalent coupling to CNBr-activated Sepharose, N-hydroxysuccinimide (NHS)-activated resins, or other solid supports, enabling the construction of affinity chromatography matrices. This capability has been explicitly proposed for β-D-mannosidase purification [1]. In contrast, the widely used 4-nitrophenyl β-D-thiomannopyranoside (CAS 55385-51-8) lacks a reactive amine and functions exclusively as a chromogenic substrate that releases 4-nitrophenol (detected at 405 nm) upon enzymatic cleavage—useful for activity assays but entirely unsuitable for column-based enzyme capture . The analogous 4-aminophenyl O-glycoside (4-aminophenyl β-D-mannopyranoside) offers the amine coupling handle but sacrifices the hydrolytic stability conferred by the sulfur linkage (see Evidence Item 2).

Affinity Chromatography Enzyme Purification Immobilized Ligand

Hydrochloride Salt Form Confers Aqueous Solubility Advantage Over Neutral Free Base for Biochemical Assay Compatibility

The hydrochloride salt form of 4-aminophenyl β-D-thiomannopyranoside (CAS 210049-19-7) exhibits enhanced water solubility compared to its neutral free base (CAS 129970-93-0), a property directly attributable to protonation of the aromatic amine . This is a critical practical consideration: the free base form has limited aqueous solubility, necessitating organic co-solvents (e.g., DMSO or methanol) that may denature enzymes or interfere with cell-based assays. The hydrochloride salt can be dissolved directly in aqueous buffer systems at physiologically relevant pH, simplifying experimental workflows and improving reproducibility in biochemical and cell-culture applications .

Aqueous Solubility Hydrochloride Salt Assay Compatibility

Validated Application Scenarios for 4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride Based on Quantitative Evidence


Affinity Chromatography Ligand for β-D-Mannosidase Purification

The compound's dual functionality—β-D-mannosidase inhibitory activity combined with a free aromatic amine for covalent resin coupling—makes it directly applicable as an immobilized affinity ligand for purifying lysosomal β-D-mannosidase from tissue homogenates. This approach was explicitly proposed by Pearce et al. (1990) following demonstration of enzyme inhibition by both p-nitrophenyl- and p-aminophenyl-β-D-thiomannopyranoside [1]. The S-glycosidic bond ensures the ligand remains intact throughout multiple chromatography cycles, resisting cleavage by co-purifying glycosidases that would rapidly degrade O-glycoside-based affinity matrices [2].

Stable Substrate Analog for β-Mannosidase Inhibitor Screening and Kinetic Characterization

The approximately 1000-fold reduction in enzymatic turnover rate (k_cat) of thioglycosides relative to O-glycosides makes this compound an ideal non-hydrolyzable substrate analog for competitive inhibition studies and long-duration kinetic assays [1]. Unlike chromogenic substrates such as 4-methylumbelliferyl-β-D-mannopyranoside (Km = 2.3–2.8 mM for goat kidney enzyme), which are consumed during measurement and can exhibit product inhibition, the thiomannoside maintains constant concentration throughout the assay, enabling accurate determination of inhibition constants (Ki) and facilitating high-throughput screening formats where substrate depletion would otherwise compromise data quality [2].

Scaffold for FimH Antagonist Development Targeting Uropathogenic E. coli

Thiomannoside derivatives have been validated as potent, orally active FimH inhibitors with improved metabolic stability compared to O-mannoside antagonists [1]. The 4-aminophenyl thiomannoside core provides a synthetic entry point for further derivatization at the amine position to introduce aryl, heteroaryl, or uridine moieties that enhance FimH binding affinity and pharmacokinetic properties. Recent structure–activity relationship studies on aryl thiomannoside FimH antagonists demonstrated that properly oriented hydrophobic aglycones considerably enhance binding affinity, with some derivatives exceeding the activity of the reference ligand n-heptyl α-D-mannopyranoside [2]. The hydrochloride salt form's aqueous solubility facilitates both chemical synthesis and subsequent biological evaluation in cell-based adhesion and biofilm assays .

Building Block for Uridine Glycoconjugate Antiviral Agents

4-Aminophenyl 1-thioglycosides, including the mannopyranoside variant, serve as key intermediates for constructing uridine glycoconjugates designed as glycosyltransferase substrate analogs with antiviral activity [1]. In a validated synthetic strategy, the free amine of the thioglycoside is coupled to carboxyl-containing uridine derivatives via amide bond formation. The resulting glycoconjugates have demonstrated IC₅₀ values in the low micromolar range against hepatitis C virus (HCV; IC₅₀ = 4.9–13.5 µM) and classical swine fever virus (CSFV; IC₅₀ = 4.0–4.2 µM) in pseudo-plaque reduction assays, with up to 90% reduction in viral genome replication [1]. The mannose-containing conjugate offers a structurally distinct sugar recognition profile compared to the more extensively studied glucose and galactose analogs, potentially accessing different glycosyltransferase targets within the Flaviviridae family [1].

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